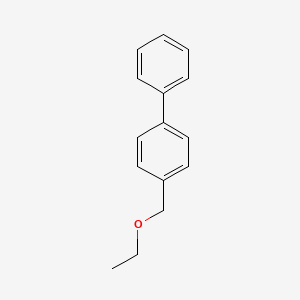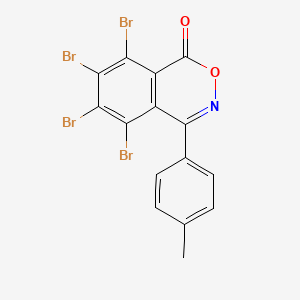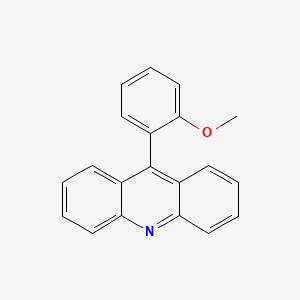
9-(2-Methoxyphenyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methoxyphenyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 9-(2-Methoxyphenyl)acridine typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid to yield acridone derivatives . Another method involves the ortho-lithiation–cyclization sequence, where tertiary alcohols are treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C to produce 9-phenylacridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
9-(2-Methoxyphenyl)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine ring structure .
Scientific Research Applications
9-(2-Methoxyphenyl)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules and in laser technologies . In biology and medicine, acridine derivatives are studied for their potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . They also show promise as antimicrobial and antiviral agents, with applications in the treatment of bacterial, parasitic, and viral infections . Additionally, acridine derivatives are used in the development of fluorescent materials for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of 9-(2-Methoxyphenyl)acridine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s planar ring structure allows it to effectively insert between the base pairs of DNA, leading to the inhibition of cellular processes that rely on DNA function .
Comparison with Similar Compounds
9-(2-Methoxyphenyl)acridine is similar to other acridine derivatives, such as 9-aminoacridine and 9-phenylacridine. These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenylacridine is studied for its anticancer activity . The presence of the methoxy group in this compound may enhance its ability to interact with specific molecular targets, making it unique among acridine derivatives .
Properties
CAS No. |
143223-11-4 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9-(2-methoxyphenyl)acridine |
InChI |
InChI=1S/C20H15NO/c1-22-19-13-7-4-10-16(19)20-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)20/h2-13H,1H3 |
InChI Key |
MVWULSRTGYHNNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


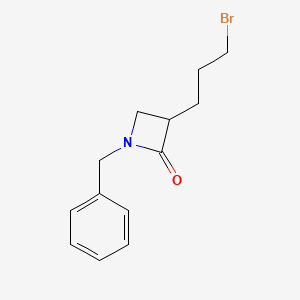
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
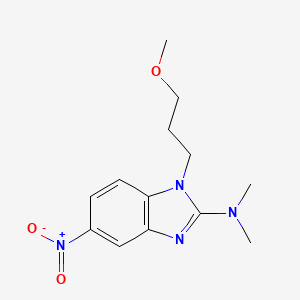
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
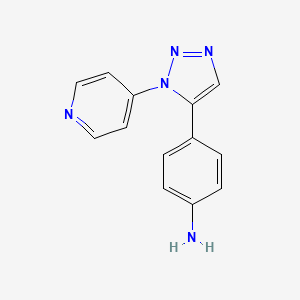
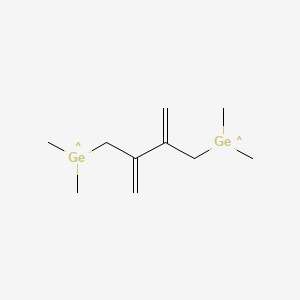
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
